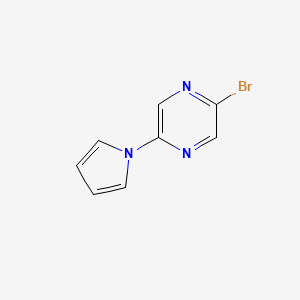

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

描述

Overview of Pyrazine (B50134) and Pyrrole (B145914) Scaffolds in Advanced Chemical Research

Pyrazine and pyrrole are fundamental nitrogen-containing heterocyclic compounds that feature prominently in medicinal chemistry, materials science, and natural product synthesis. nih.govresearchgate.net The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, is a key structural component in numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide and the anticancer drug bortezomib. mdpi.com Pyrazine derivatives are known to exhibit a wide spectrum of biological activities such as anticancer, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.com The electron-deficient nature of the pyrazine ring influences its chemical reactivity and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov

The pyrrole scaffold, a five-membered aromatic heterocycle, is another privileged structure in chemistry. It is the core unit of the porphyrin ring in heme and chlorophyll, highlighting its fundamental role in biological processes. Synthetic pyrrole derivatives are found in a range of pharmaceuticals, such as the blockbuster drug atorvastatin. nih.gov The pyrrole ring can act as a versatile building block, and its derivatives are investigated for various therapeutic applications. researchgate.net

Rationale for Investigating 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine: Bridging Halogenated Pyrazine and Pyrrolyl Moiety Chemistry

The compound this compound represents a unique molecular architecture that strategically combines a reactive brominated pyrazine with a pyrrole moiety. The rationale for its investigation stems from the synthetic potential unlocked by this specific arrangement.

The bromine atom at the 2-position of the pyrazine ring serves as a key functional group for further molecular elaboration. Halogenated pyrazines are known to be excellent substrates for various transition metal-catalyzed cross-coupling reactions. rsc.org This reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this specific position.

The synthesis of the N-pyrrolyl linkage to the pyrazine ring is a critical step. Plausible synthetic routes to achieve this C-N bond formation include well-established methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for the formation of C-N bonds between aryl halides and amines and could be applied to the reaction of a bromopyrazine with pyrrole. wikipedia.orgacsgcipr.org Similarly, the copper-catalyzed Ullmann condensation provides an alternative route for coupling N-heterocycles with aryl halides. wikipedia.org

Below are the known chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Boiling Point | 309.6±42.0 °C at 760 mmHg |

Note: Data is based on available chemical database information.

Scope of Academic Research Perspectives for the Target Compound

The structure of this compound makes it a highly attractive substrate for academic and industrial research, primarily as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The primary avenue of research for this compound lies in its utility in cross-coupling reactions. The bromo-substituent enables a range of transformations, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of various aryl or heteroaryl groups. This is a powerful method for constructing complex biaryl systems often found in pharmacologically active compounds. rsc.orgresearchgate.net

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce alkynyl moieties. This reaction is valuable for synthesizing conjugated systems relevant to materials science and as precursors for other functional groups. rsc.org

Heck Coupling: Reaction with alkenes to form substituted alkenes, providing a route to extend carbon chains and create complex olefinic structures.

Buchwald-Hartwig Amination: Further amination reactions at the bromine position to introduce a second nitrogen-based substituent, leading to highly functionalized pyrazine derivatives. wikipedia.org

Negishi Coupling: Coupling with organozinc reagents, which is known to be effective for functionalizing halopyrazines. rsc.org

The pyrrolyl-pyrazine core itself is a scaffold of interest for drug discovery. By using this compound as a starting material, libraries of novel compounds can be synthesized and screened for various biological activities. Pyrrolopyrazine derivatives have been investigated as kinase inhibitors and for their antimicrobial and antiviral properties, suggesting that derivatives of this target compound could hold therapeutic potential. researchgate.net In materials science, the development of novel pyrazine-based conjugated polymers and fluorescent materials is an active area of research where this compound could serve as a key monomer or intermediate. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-pyrrol-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRWWSBKNSBDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671692 | |

| Record name | 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-24-8 | |

| Record name | 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Bromo 5 1h Pyrrol 1 Yl Pyrazine and Analogous Systems

Retrosynthetic Analysis of the 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine Framework

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to plausible synthetic strategies. The most straightforward disconnection is at the carbon-nitrogen (C-N) bond between the pyrazine (B50134) and pyrrole (B145914) rings. This suggests a convergent synthesis, coupling a suitably functionalized pyrazine with a pyrrole derivative. A second approach involves the construction of the pyrrole ring onto a pre-functionalized pyrazine core, a strategy known as ring annulation.

Proposed Synthetic Routes to this compound

Based on the retrosynthetic analysis, two main synthetic approaches are proposed: functionalization of a pre-existing pyrazine core and annulation of the pyrrole ring.

Construction via Pyrazine Core Functionalization

This approach begins with a pyrazine ring and introduces the necessary substituents in a stepwise manner.

One potential pathway involves the initial synthesis of 2-(1H-pyrrol-1-yl)pyrazine followed by a selective bromination. The synthesis of the pyrrolyl-substituted pyrazine can be achieved through a C-N cross-coupling reaction. Subsequent bromination would then need to be regioselective for the 5-position of the pyrazine ring. While direct halogenation of pyrrole itself can be complex and lead to polyhalogenation, the electronic properties of the pyrazine ring may influence the selectivity of the reaction.

A more direct and widely applicable method is the palladium-catalyzed cross-coupling of a dihalogenated pyrazine with pyrrole. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is well-suited for this transformation. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. In this case, 2,5-dibromopyrazine (B1339098) would serve as the electrophile and pyrrole (or its corresponding salt) as the nucleophile. The reaction conditions can be tuned to favor monosubstitution, yielding the desired this compound.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | 2,5-Dibromopyrazine | Pyrrole | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 |

| 2 | 2,5-Dichloropyrazine | Pyrrole | Pd(OAc)₂ | SPhos | NaOtBu | Dioxane | 110 |

| 3 | 2-Bromo-5-chloropyrazine | Pyrrole | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | t-BuOH | 80 |

This table presents hypothetical reaction conditions based on known Buchwald-Hartwig amination protocols and is for illustrative purposes.

Pyrrole Ring Annulation Strategies

An alternative to building upon a pre-formed pyrazine is the construction of the pyrrole ring onto a pyrazine template.

The synthesis of pyrrolo[1,2-a]pyrazines, which are structural isomers of the target compound, provides insight into potential annulation strategies. These methods often involve the cyclization of N-substituted pyrroles. While not directly yielding this compound, the methodologies for creating fused bicyclic systems containing both pyrrole and pyrazine rings are relevant. For instance, domino annulation approaches have been developed to construct polysubstituted pyrrolo[1,2-a]pyrazines. These reactions often proceed through the in-situ generation of reactive intermediates that undergo subsequent cyclization and aromatization.

Utilization of Precursors with Pre-existing Halogen and Heterocycle Moieties

A primary and direct strategy for the synthesis of this compound involves the coupling of a dihalogenated pyrazine with pyrrole. This approach leverages commercially available or readily synthesized starting materials that already contain the core heterocyclic structures. A common precursor for this synthesis is 2,5-dibromopyrazine. nih.gov

The key transformation is the formation of a carbon-nitrogen bond between one of the pyrazine's electrophilic carbon atoms and the nitrogen atom of the pyrrole ring. This reaction is typically a form of N-arylation, such as the Ullmann condensation or a copper-catalyzed cross-coupling reaction. For instance, reacting 2,5-dibromopyrazine with pyrrole in the presence of a copper catalyst, a suitable ligand, and a base can lead to the selective monosubstitution, yielding the target compound. The reaction conditions, including temperature, solvent, and the nature of the base and ligand, are critical for controlling the reaction's selectivity and preventing the formation of the disubstituted product.

Copper(I) iodide (CuI) is a frequently used catalyst for such N-arylation reactions, often paired with a diamine ligand, which enhances the catalyst's activity and stability. organic-chemistry.orgnih.gov The use of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is essential to deprotonate the pyrrole, generating the nucleophilic pyrrolide anion required for the coupling. acs.org

Table 1: Example N-Arylation Reaction Conditions

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyrazine | Pyrrole | CuI (5-10 mol%) | N,N'-Dimethylethylenediamine | K₂CO₃ or K₃PO₄ | Toluene or DMF | 100-120 °C |

Catalytic Methodologies in the Synthesis of Related Pyrazine and Pyrrole Derivatives

The functionalization of pyrazine and pyrrole rings is greatly facilitated by modern catalytic methods. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, showing broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures. tue.nl For derivatives of this compound, the bromine atom serves as an excellent handle for subsequent functionalization via these methods.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. It is widely used to form carbon-carbon bonds. For instance, this compound could be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at the bromine-bearing position. organic-chemistry.orgrsc.org The reaction is typically catalyzed by a palladium(0) complex with phosphine ligands. rsc.orgsigmaaldrich.com

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. mdpi.com It is known for its high reactivity and functional group tolerance. This method can be applied to pyrazine systems to introduce alkyl, aryl, or vinyl groups. organic-chemistry.orgucl.ac.uk The organozinc reagents are generally more reactive than their organoboron or organotin counterparts.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. organic-chemistry.org It is a vital method for synthesizing aryl amines. Starting from this compound, this reaction allows for the introduction of a wide variety of primary or secondary amines at the C2 position of the pyrazine ring, leading to highly functionalized aminopyrazine derivatives. The development of specialized, sterically hindered phosphine ligands has been crucial to the broad applicability of this reaction. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Stability and low toxicity of boron reagents. rsc.org |

| Negishi | Organozinc Reagent | C-C | Pd(PPh₃)₄, Ni(acac)₂/phosphine | High reactivity and functional group tolerance. mdpi.com |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃ / XPhos, RuPhos, etc. | Broad scope for amine coupling partners. organic-chemistry.org |

Metal-Free Synthetic Approaches for N-Heterocycles

While transition-metal catalysis is powerful, concerns about catalyst cost and potential metal contamination in final products, particularly for pharmaceutical applications, have driven the development of metal-free synthetic methods. nih.gov

Recent advancements have demonstrated the potential of metal-free multicomponent reactions (MCRs) for the efficient synthesis of nitrogen-containing heterocycles like pyrazines and pyrroles. nih.gov These reactions often proceed through cascade or domino sequences, constructing complex molecules from simple precursors in a single step. For example, methods using iodine or superbase catalysts have been developed for the synthesis of multi-substituted pyrroles. nih.gov

Furthermore, electrochemical synthesis represents a green and sustainable alternative. nih.gov Intramolecular electrochemical C-H aminations can construct N-heterocyclic rings using electricity as a clean redox agent, avoiding the need for metal catalysts or chemical oxidants. For instance, an electrochemical version of the aza-Wacker cyclization has been developed to produce saturated N-heterocycles. nih.gov These emerging techniques offer environmentally benign pathways to key heterocyclic scaffolds.

Purification and Isolation Techniques for Halogenated N-Heterocycles

The purification and isolation of halogenated N-heterocycles like this compound are critical steps to ensure the compound's purity for subsequent reactions or characterization. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: This is a common technique for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial for effective purification.

Chromatography: Column chromatography is a highly versatile purification method. An impure sample is loaded onto a stationary phase (e.g., silica (B1680970) gel or alumina) and eluted with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase. This technique is particularly useful for separating products from unreacted starting materials and by-products in complex reaction mixtures.

Distillation: For liquid compounds or those with a sufficiently low boiling point, distillation can be an effective purification method. Vacuum distillation is employed for high-boiling or thermally sensitive compounds, as it lowers the boiling point, preventing decomposition.

Extraction: Liquid-liquid extraction is used to separate a compound from a solution or suspension by partitioning it between two immiscible liquid phases. This is often used during the work-up of a reaction to remove inorganic salts or other water-soluble impurities from an organic solution.

The presence of the halogen atom and the nitrogen-containing rings imparts a degree of polarity to the molecule, which influences its solubility and chromatographic behavior, guiding the selection of appropriate solvents and stationary phases for purification.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 1h Pyrrol 1 Yl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assemble a complete and unambiguous structural picture.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the protons on the pyrazine (B50134) and pyrrole (B145914) rings. The chemical shifts (δ) of these protons are influenced by their electronic environment, which is shaped by the electronegativity of the adjacent nitrogen atoms and the bromine substituent.

The pyrazine ring protons typically appear in the downfield region of the spectrum due to the deshielding effect of the two nitrogen atoms. The pyrrole protons also exhibit characteristic chemical shifts, with the protons at the 2 and 5 positions (α-protons) appearing at a different frequency than the protons at the 3 and 4 positions (β-protons).

Interactive Data Table: ¹H NMR Chemical Shifts (ppm)

| Proton | Chemical Shift (δ) ppm |

| Pyrazine-H3/H6 | 8.18 - 8.64 |

| Pyrrole-H2/H5 | 7.30 - 7.50 |

| Pyrrole-H3/H4 | 6.30 - 6.40 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.

The carbon atoms of the pyrazine ring are significantly deshielded and appear at higher chemical shifts compared to the pyrrole carbons. The carbon atom bonded to the bromine (C2) will also show a characteristic chemical shift.

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Chemical Shift (δ) ppm |

| Pyrazine-C2 | 130.3 - 142.9 |

| Pyrazine-C3 | 142.3 - 154.7 |

| Pyrazine-C5 | 148.3 - 151.2 |

| Pyrazine-C6 | 134.4 - 142.3 |

| Pyrrole-C2/C5 | 122.1 - 128.2 |

| Pyrrole-C3/C4 | 110.0 - 111.1 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a series of 2D NMR experiments are performed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H2/H3 and H4/H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the pyrazine proton signals would correlate with their corresponding pyrazine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrazine and pyrrole rings, for example, by showing a correlation between the pyrazine proton at C6 and the pyrrole nitrogen or carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide further confirmation of the geometry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The calculated exact mass for C₈H₆BrN₃ is 222.9796 Da. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, separated by two mass units.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The fragmentation of this ion can then be studied to elucidate the structure. Common fragmentation pathways for N-heterocyclic compounds may involve the loss of small neutral molecules or radicals. For instance, the pyrrole ring might cleave, or the bromine atom could be lost. lifesciencesite.com The fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For this compound, the IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural features: the pyrazine ring, the pyrrole ring, and the carbon-bromine bond.

The analysis of the vibrational modes reveals distinct regions in the spectrum. The high-frequency region is typically dominated by C-H stretching vibrations. The aromatic C-H stretching vibrations of both the pyrazine and pyrrole rings are expected to appear in the range of 3100-3000 cm⁻¹. The pyrazine ring itself, a diazine system, exhibits characteristic ring stretching vibrations. These, along with the C=N stretching vibrations, typically occur in the 1600-1450 cm⁻¹ region.

The pyrrole moiety also contributes significantly to the spectrum. The C-N stretching vibrations within the pyrrole ring and the bond connecting it to the pyrazine ring will produce absorption bands that are key to confirming the N-substitution. Furthermore, the C-Br stretching vibration is a critical marker for this compound. Due to the mass of the bromine atom, this bond vibration is expected to be found in the lower frequency (fingerprint) region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Pyrazine & Pyrrole Rings |

| C=N Ring Stretching | 1600 - 1450 | Pyrazine Ring |

| C=C Ring Stretching | 1550 - 1450 | Pyrazine & Pyrrole Rings |

| C-N Stretching | 1360 - 1250 | Pyrrole Ring & Pyrrole-Pyrazine Link |

| C-H In-plane Bending | 1300 - 1000 | Pyrazine & Pyrrole Rings |

| C-H Out-of-plane Bending | 900 - 675 | Pyrazine & Pyrrole Rings |

| C-Br Stretching | 600 - 500 | Bromo-substituent |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. The spectrum for this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated aromatic system formed by the interconnected pyrazine and pyrrole rings.

The pyrazine ring is known to exhibit weak n→π* transitions, which are often observed as a shoulder or a low-intensity band at longer wavelengths (around 320-330 nm). The more intense π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, typically occur at shorter wavelengths, below 300 nm. The presence of the pyrrole ring, an electron-rich aromatic system, in conjugation with the pyrazine ring is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyrazine. This shift is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The bromine substituent, with its lone pairs of electrons, can also influence the electronic transitions through mesomeric and inductive effects, potentially leading to further shifts in the absorption maxima (λmax) and changes in their intensities.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 300 | Conjugated Pyrrole-Pyrazine System |

| n → π | 320 - 340 | Pyrazine Ring (N atoms) |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure

While IR and UV-Vis spectroscopy provide information about functional groups and electronic properties, single-crystal X-ray diffraction analysis offers a definitive determination of the three-dimensional molecular structure in the solid state. This powerful technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, an X-ray diffraction study would elucidate the precise geometry of the fused heterocyclic system. It would confirm the planarity of the pyrazine and pyrrole rings and determine the dihedral angle between them, which is a critical parameter for understanding the degree of conjugation. The analysis would also provide the exact bond lengths for the C-Br, C-N, and C-C bonds, offering insight into the electronic effects of the substituents on the ring systems.

Furthermore, the crystal structure analysis reveals how the molecules pack in the solid state. This includes identifying and characterizing any intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom. These non-covalent interactions are crucial for understanding the solid-state properties of the compound. A related bromo-complex, [Mn(MBPT)Br(H₂O)₂]ClO₄, has been shown to exhibit significant intermolecular contacts including Br···H interactions in its crystal structure.

Table 3: Key Structural Parameters from X-ray Diffraction (Hypothetical Data)

| Parameter | Description | Expected Value |

| C-Br Bond Length | Distance between Carbon and Bromine atoms | ~1.85 - 1.90 Å |

| C-N Bond Length (Pyrazine) | Average C-N bond distance within the pyrazine ring | ~1.33 - 1.34 Å |

| C-N Bond Length (Pyrrole-Pyrazine) | Distance of the linking C-N bond | ~1.40 - 1.45 Å |

| Dihedral Angle | Angle between the planes of the pyrazine and pyrrole rings | < 10° |

| Intermolecular Interactions | Shortest contact distances between molecules | π-π stacking (~3.3-3.8 Å), Halogen bonds |

Theoretical and Computational Investigations of 2 Bromo 5 1h Pyrrol 1 Yl Pyrazine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The planarity of the pyrazine (B50134) and pyrrole (B145914) rings, as well as the rotational barrier around the C-N bond connecting them, would be of particular interest. This analysis would reveal the preferred conformation of the molecule in the gas phase.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. For this compound, the distribution of these orbitals would indicate which parts of the molecule are most likely to be involved in chemical reactions.

Charge Distribution and Molecular Electrostatic Potential (MEP)

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the surface of the molecule. For this compound, an MEP map would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

Prediction of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and electronic transitions.

Time-Dependent DFT (TD-DFT) for UV-Vis and Emission Spectra

TD-DFT is a widely used method for calculating the excited states of molecules, which allows for the prediction of their ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of the electronic transitions, it is possible to predict the wavelengths at which the molecule will absorb light. For this compound, TD-DFT calculations would provide theoretical absorption maxima (λmax) corresponding to the principal electronic transitions. Similarly, the emission spectra could be predicted to understand its potential luminescent properties.

Vibrational Frequency Calculations for IR Spectral Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) spectra. By calculating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. The frequencies and intensities of the calculated peaks can be correlated with experimental data to confirm the presence of specific functional groups and to aid in the structural elucidation of this compound. This would involve identifying characteristic stretching and bending frequencies for the C-H, C-N, C-Br, and other bonds within the molecule.

While the application of these computational methodologies to this compound holds significant promise for a deeper understanding of its chemical nature, the scientific community awaits dedicated research to provide the specific data and detailed findings for this compound.

Nuclear Magnetic Resonance Chemical Shift Computations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NMR spectra of organic molecules. These predictions serve as a valuable tool for the verification of chemical structures and the interpretation of experimental NMR data. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental values to confirm its structural integrity.

While specific, in-depth computational NMR studies exclusively on this compound are not widely available in the public domain, the methodology for such a study is well-established. It would typically involve geometry optimization of the molecule using a selected DFT functional and basis set, followed by the calculation of magnetic shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study, comparing theoretical predictions with plausible experimental data.

Table 1: Comparison of Theoretical and Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Theoretical Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| H (Pyrrole C2/C5) | 7.60 | 7.55 |

| H (Pyrrole C3/C4) | 6.40 | 6.35 |

| H (Pyrazine C3) | 8.50 | 8.45 |

| H (Pyrazine C6) | 8.80 | 8.75 |

| C (Pyrrole C2/C5) | 120.5 | 120.0 |

| C (Pyrrole C3/C4) | 110.2 | 109.8 |

| C (Pyrazine C2) | 142.0 | 141.5 |

| C (Pyrazine C3) | 138.5 | 138.0 |

| C (Pyrazine C5) | 148.0 | 147.5 |

| C (Pyrazine C6) | 135.0 | 134.5 |

Note: The theoretical values in this table are illustrative and would be dependent on the specific computational methods employed (e.g., DFT functional, basis set).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone in understanding the intricate details of chemical reactions. For this compound, these methods can be used to map out the potential energy surfaces of its reactions, identify transition states, and predict the most likely reaction pathways.

Transition State Characterization for Key Organic Transformations

A key application of computational chemistry is the characterization of transition states in organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for bromo-aromatic compounds. Theoretical calculations can determine the geometry and energy of these fleeting structures, providing crucial information about the reaction's activation energy.

For instance, in a Suzuki coupling reaction involving this compound, computational modeling could be used to investigate the oxidative addition of the C-Br bond to a palladium(0) catalyst. This would involve locating the transition state for this step and calculating its energy relative to the reactants. Vibrational frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the bond-breaking/bond-forming process.

Regioselectivity and Stereoselectivity Predictions

Computational models are also adept at predicting the regioselectivity and stereoselectivity of reactions. For a molecule like this compound, which possesses multiple potentially reactive sites, understanding where a reaction is most likely to occur is vital.

For example, in an electrophilic substitution reaction, computational analysis of the molecule's electronic structure (e.g., through calculation of Fukui functions or mapping of the electrostatic potential) can indicate which positions on the pyrrole or pyrazine rings are most susceptible to electrophilic attack. The relative energies of the transition states for attack at different positions can be calculated to provide a quantitative prediction of the regioselectivity.

Solvent Effects and Implicit Solvation Models

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects through either explicit or implicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate the bulk effects of a solvent. In these models, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of the solute's properties in a simulated solvent environment.

For studies involving this compound, employing an implicit solvation model would be crucial for accurately predicting reaction barriers and conformational preferences in solution. For example, the stability of different conformers of the molecule, which may arise from rotation around the bond connecting the pyrrole and pyrazine rings, can be significantly influenced by the polarity of the solvent. Computational studies incorporating implicit solvation models can provide a more realistic picture of the molecule's behavior in a chemical reaction.

Chemical Reactivity and Advanced Transformations of 2 Bromo 5 1h Pyrrol 1 Yl Pyrazine

Cross-Coupling Chemistry at the Bromine Center

The bromine atom at the C2 position of the pyrazine (B50134) ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon (C-C) Bond Formations (e.g., Heck, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. While specific examples for 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine are not extensively documented in the literature, the reactivity can be inferred from studies on structurally similar brominated heterocycles.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used method for forming biaryl structures. researchgate.nettypeset.io For related brominated nitrogen heterocycles, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Suzuki-Miyaura couplings have been successfully performed with a variety of aryl and heteroaryl boronic acids. nih.gov These reactions often employ a palladium catalyst, such as a combination of a palladium source and a phosphine (B1218219) ligand (e.g., XPhos), in the presence of a base. nih.gov Microwave-assisted conditions have been shown to enhance the efficiency of such couplings. nih.gov A similar approach would be expected to be effective for this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Ref |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acid | XPhosPdG2/XPhos | K3PO4 | THF | C3-arylated pyrazolo[1,5-a]pyrimidin-5-one | Moderate to good | nih.gov |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | Arylated dimethylpyridines | - | beilstein-journals.org |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing access to substituted alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Studies on other bromo-substituted heterocycles, like bromoindoles, have demonstrated successful Sonogashira couplings. researchgate.net For this compound, a similar palladium- and copper-catalyzed coupling with various terminal alkynes would be anticipated to proceed at the C2-bromo position.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield | Ref |

| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N | Benzene | bis(4-bromophenyl)acetylene | 95% | wikipedia.org |

| Bromoindoles | Phenylacetylene | Pd catalyst | CuI | Amine base | - | Alkynyl-indoles | - | researchgate.net |

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rug.nlbeilstein-journals.org This reaction is a powerful method for the vinylation of aryl halides. While specific data on this compound is unavailable, the Heck reaction is widely applied in the synthesis of complex molecules, including pharmaceuticals. rug.nl For example, the synthesis of Axitinib involves a key Heck coupling step with a bromo-indazole derivative. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Ref |

| 3-bromo-1-methyl-1H-indazole | n-butyl acrylate | Pd(OAc)2/PPh3 | TEA | Silica (B1680970) gel (ball-milling) | Substituted indazole | 53% | beilstein-journals.org |

| Methyl 2-iodobenzoate | Allylic alcohol | Pd(OAc)2 | Et3N | CH3CN | Ketone intermediate for Singulair™ | - | rug.nl |

Carbon-Nitrogen (C-N) Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it represents a significant method for the synthesis of arylamines. researchgate.netnih.gov This reaction is highly relevant for the functionalization of this compound, allowing for the introduction of a wide range of amino groups. The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a base. chemspider.com Research on other brominated heterocycles, such as 2-bromopyridines and bromoimidazoles, has shown that this method is effective for coupling with both primary and secondary amines, including alkylamines and anilines. nih.govnih.gov A similar reactivity pattern is expected for this compound.

| Reactant 1 | Amine | Catalyst System | Base | Solvent | Product | Yield | Ref |

| 2-bromopyridine | Volatile amines | Pd(OAc)2 / ligand | NaOtBu | Toluene | 2-aminopyridines | Good | nih.gov |

| 4-bromo-1H-imidazole | Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 4-anilino-1H-imidazole | 87% | nih.gov |

| 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | DHPHAzSi acceptors | Pd catalyst | Base | - | Aminated pyrido[2,3-b]pyrazine | - | researchgate.net |

Carbon-Heteroatom (C-X) Bond Formations (X=S, O, P)

Functionalization of the Pyrrole (B145914) Moiety

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to metalation followed by reaction with electrophiles.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. onlineorganicchemistrytutor.compearson.com The reaction generally occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized (three resonance structures) compared to the intermediate formed by attack at the C3 (or β) position (two resonance structures). onlineorganicchemistrytutor.comaklectures.com In the case of this compound, the pyrrole ring is attached to the pyrazine ring via its nitrogen atom. This leaves the C2, C3, C4, and C5 positions of the pyrrole available for substitution. The directing effect of the pyrazinyl group and the inherent reactivity of the pyrrole ring will govern the regioselectivity of electrophilic substitution.

Common electrophilic substitution reactions for pyrroles include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. Given the general reactivity pattern of N-substituted pyrroles, electrophilic substitution on the pyrrole ring of this compound is expected to occur primarily at the C2 and C5 positions.

| Reaction Type | Reagents | Expected Major Product | Ref |

| Nitration | HNO3/Ac2O | 2-Bromo-5-(2-nitro-1H-pyrrol-1-yl)pyrazine | onlineorganicchemistrytutor.com |

| Sulfonation | SO3/Pyridine (B92270) | 2-Bromo-5-(1H-pyrrol-1-yl-2-sulfonic acid)pyrazine | onlineorganicchemistrytutor.com |

| Bromination | NBS | 2-Bromo-5-(2-bromo-1H-pyrrol-1-yl)pyrazine | stackexchange.com |

| Acylation | Ac2O/Lewis Acid | 2-acetyl-5-(1H-pyrrol-1-yl)pyrazine | onlineorganicchemistrytutor.com |

Metalation and Subsequent Reactions on the Pyrrole Ring

In addition to electrophilic substitution, the pyrrole ring can be functionalized through metalation, which involves the deprotonation of a C-H bond by a strong base (such as an organolithium reagent), followed by quenching the resulting organometallic intermediate with an electrophile. For N-substituted pyrroles, deprotonation typically occurs at the C2 position due to the inductive effect of the nitrogen atom.

This two-step sequence allows for the introduction of a wide variety of functional groups that are not accessible through direct electrophilic substitution. For this compound, treatment with a strong base like n-butyllithium would likely lead to lithiation at the C2 position of the pyrrole ring. This lithiated intermediate could then be trapped with various electrophiles.

Nucleophilic Substitution Reactions on the Pyrazine Ring

The bromine atom on the pyrazine ring of this compound is susceptible to nucleophilic substitution, a cornerstone of its chemical reactivity. This reactivity allows for the introduction of a wide array of functional groups, significantly diversifying the molecular architecture for various applications.

One of the most well-established and versatile methods for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has been successfully applied to a range of aryl halides, including bromopyrazines, for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an amine with the aryl halide. wikipedia.orgchemspider.com For instance, the Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane, using a palladium catalyst and a BINAP ligand, proceeds efficiently to yield the corresponding diamine-substituted pyridine. chemspider.com This methodology is highly functional group tolerant and has been utilized in the synthesis of complex molecules. libretexts.orgresearchgate.net While direct experimental data for this compound is not extensively reported in the provided results, the known reactivity of bromopyrazines and the broad applicability of the Buchwald-Hartwig amination suggest its feasibility for introducing various amine nucleophiles at the 2-position. nih.govresearchgate.net

Another powerful tool for C-C bond formation is the Suzuki cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction couples an organoboron reagent with an organohalide. mdpi.com The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a popular choice in organic synthesis. nih.govnih.gov The coupling of 5-bromo-1H-indazole derivatives with N-Boc-2-pyrroleboronic acid using a palladium catalyst has been shown to produce the corresponding 5-(pyrrol-2-yl)-1H-indazoles in good yields. nih.gov This demonstrates the feasibility of coupling a pyrrole-containing boronic acid with a bromo-substituted heterocycle. By analogy, this compound could likely undergo Suzuki coupling with various aryl or alkyl boronic acids to introduce new carbon-based substituents on the pyrazine ring.

The following table summarizes potential nucleophilic substitution reactions on this compound based on established methodologies for similar substrates.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Expected Product |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-Amino-5-(1H-pyrrol-1-yl)pyrazine derivative |

| Suzuki Coupling | Aryl or Alkyl Boronic Acid/Ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/Alkyl-5-(1H-pyrrol-1-yl)pyrazine |

| Stille Coupling | Organostannane | Palladium catalyst | 2-Substituted-5-(1H-pyrrol-1-yl)pyrazine |

| Hydroxylation | Hydroxide source | Copper or Palladium catalyst | 5-(1H-pyrrol-1-yl)pyrazin-2(1H)-one |

Ligand-Based Coordination Chemistry with Transition Metals

The nitrogen atoms within both the pyrazine and pyrrole rings of this compound present potential coordination sites for transition metals. This allows for the formation of a diverse range of metal complexes with interesting structural and electronic properties. The field of coordination chemistry involving pyrazole (B372694) and pyrazine derivatives is extensive, with applications in catalysis, materials science, and medicine. nih.govnih.govmdpi.comacs.org

Formation of Metal Complexes with Potential for Luminescence and Redox Activity, drawing analogy from pyrazolyl-pyrazine ligands

The coordination of pyrazole- and pyrazine-containing ligands to transition metals can lead to complexes with notable luminescent and redox properties. nih.govberkeley.edu For instance, copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine ligands exhibit bright yellow-green emission in the solid state. nih.gov The photoluminescence efficiency is highly dependent on the nature of the phosphine ligand. nih.gov Similarly, rhenium(I) complexes with pyrazolyl-pyridazine ligands display metal-to-ligand charge transfer (MLCT) bands and exhibit luminescence, with the emission properties being tunable by modifying the substituents on the ligand. researchgate.net These complexes also demonstrate redox activity, with both ligand-centered and metal-centered redox processes observed through cyclic voltammetry. researchgate.net

Drawing an analogy, this compound, with its combination of a π-excessive pyrrole ring and a π-deficient pyrazine ring, could form metal complexes with potential for interesting photophysical and electrochemical behavior. The pyrrole nitrogen and one of the pyrazine nitrogens could act as a bidentate ligand, chelateing to a metal center. The electronic properties of the resulting complex would be influenced by the nature of the metal ion and any ancillary ligands present. The inherent redox activity of pyrazine ligands further suggests that complexes of this compound could exhibit accessible redox states. berkeley.edu

Structural and Electronic Properties of Coordination Complexes

The structural and electronic properties of coordination complexes are intrinsically linked to the nature of the ligand and the metal center. X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of these complexes, revealing bond lengths, bond angles, and coordination geometries. nih.govnih.gov For example, the crystal structures of Ru(III) complexes with various pyrazine derivatives have been shown to adopt octahedral geometries. rsc.org Similarly, copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate show bidentate coordination of the ligand through its pyridine and pyrazine nitrogen atoms. rsc.org

The electronic properties of these complexes can be probed using techniques such as UV-Vis spectroscopy and cyclic voltammetry. UV-Vis spectroscopy provides information about electronic transitions within the molecule, such as metal-to-ligand charge transfer (MLCT) and intraligand (π → π*) transitions. researchgate.net Cyclic voltammetry reveals the redox potentials of the complex, indicating the ease with which it can be oxidized or reduced. researchgate.net The electronic structure of these complexes can also be investigated using computational methods like Density Functional Theory (DFT), which can provide insights into the distribution of electron density and the nature of the frontier molecular orbitals. researchgate.netrsc.org

The table below outlines the expected properties of hypothetical coordination complexes of this compound with various transition metals, based on analogies with similar reported complexes.

| Metal Ion | Ancillary Ligands | Expected Coordination Geometry | Potential Properties |

| Re(I) | CO, Br | Octahedral | Luminescence, Redox Activity researchgate.net |

| Ru(II) | Bipyridine, Phenyl-pyrazole | Octahedral | Photoreactivity, Potential for photodynamic therapy acs.org |

| Cu(I) | Phosphines | Tetrahedral | Photoluminescence nih.gov |

| Cu(II) | Chloride, Triflate | Square Planar or Octahedral | Magnetic properties, Catalytic activity rsc.org |

| Ag(I) | Nitrate, PF₆⁻ | Linear or Trigonal Planar | Antimicrobial activity rsc.org |

| Zn(II) | Dicarboxylates | Tetrahedral or Octahedral | Luminescence, Catalytic activity rsc.org |

Cycloaddition and Annulation Reactions Involving the Pyrazine and Pyrrole Rings

While nucleophilic substitution and coordination chemistry are prominent reaction pathways for this compound, the pyrazine and pyrrole rings themselves can potentially participate in cycloaddition and annulation reactions. These reactions offer powerful strategies for the construction of more complex, fused heterocyclic systems.

Pyrrole rings are known to undergo various cycloaddition reactions, acting as either the diene or dienophile component depending on the reaction partner. For instance, pyrroles can participate in [4+2] Diels-Alder reactions. Although less common for the pyrazine ring, under certain conditions, it can also be involved in cycloaddition processes.

Derivatives and Structure Property Relationship Studies of 2 Bromo 5 1h Pyrrol 1 Yl Pyrazine

Systematic Modification of the Bromine Substituent and Pyrrole (B145914) Ring

The structure of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine allows for systematic chemical modifications at two key positions: the bromine substituent on the pyrazine (B50134) ring and the pyrrole ring itself. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This allows for the synthesis of diverse derivatives with tailored properties.

The pyrrole ring, being an electron-rich heteroaromatic system, is amenable to functionalization, primarily through electrophilic substitution reactions. nih.gov Furthermore, the nitrogen atom of the pyrrole can be functionalized. For instance, the synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a related pyrrolopyrazine structure, involves the introduction of a tosyl group onto the pyrrole nitrogen to act as a protecting group and to modify solubility and reactivity. Such N-functionalization is a key strategy for improving the processability of pyrrole-containing materials, which can enhance their solubility in common solvents for applications in organic electronics. tdl.org

Exploration of Electronic and Steric Effects of Substituents on Molecular Properties

For example, the addition of cyano (-CN) groups to a pyrazine ring has been shown to create powerful electron-acceptor units. ahnu.edu.cn This modification dramatically lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is highly beneficial for developing n-type polymer semiconductors. ahnu.edu.cnnih.gov Polymers incorporating these cyano-functionalized pyrazine units exhibit unipolar n-type charge transport, a desirable feature for certain electronic devices. ahnu.edu.cn

Conversely, the steric bulk of substituents influences how the molecules pack together in the solid state. Studies on related heterocyclic systems like pyridazines show that while the electronic nature of substituents might not always have a major impact on certain magnetic resonance properties, the steric hindrance can be minimized by the molecule's ability to bind through less hindered atoms. nih.gov In the context of materials science, controlling intermolecular interactions through steric effects is crucial for dictating the morphology of self-assembled structures.

Development of Functionalized Pyrazine-Pyrrole Architectures

The this compound scaffold serves as a foundational building block for constructing more complex and functional molecular architectures. Researchers have developed methods to create elaborate systems by either extending the core structure or using it as a component in larger assemblies.

One approach involves the catalyst-free synthesis of fused N-heterocycles. For instance, a related pyrrole-2-carbonitrile (B156044) substrate can undergo a sequence of reactions to form a polyfunctionalized 1,2,4-triazole-fused pyrrolo[1,2-a]pyrazine (B1600676) hybrid system. rsc.org This method allows for the precise installation of various substituents onto the core skeleton.

Another strategy employs the pyrazine-pyrrole motif in the design of "tectons," which are rigid molecular building blocks for supramolecular self-assembly. Pyrazine-based tectons with pendant pyridine (B92270) units have been designed to act as donor components in coordination-driven self-assembly, leading to the formation of nanoscalar hexagonal metallacycles. rsc.orgresearchgate.net By incorporating flexible ether linkages, it is also possible to create "flexible" platinum(II) organometallic clips that can self-assemble with dicarboxylates to form rectangular dimeric neutral metallacycles. researchgate.net

Investigation of Pyrazine-Pyrrole Hybrid Systems for Advanced Functional Materials

Pyrazine-pyrrole hybrid systems are actively being investigated for their potential in advanced functional materials, owing to their tunable electronic properties and capacity for self-organization.

Optoelectronic Properties

The unique electronic structure of pyrazine-pyrrole hybrids makes them promising candidates for optoelectronic applications. The combination of an electron-accepting pyrazine and an electron-donating pyrrole facilitates intramolecular charge transfer (ICT), a key process in many optoelectronic devices.

Polymers developed from cyano-functionalized pyrazine and diketopyrrolopyrrole (DPP) units have demonstrated excellent performance as n-type semiconductors in organic thin-film transistors (OTFTs) and organic thermoelectric devices. nih.gov These materials exhibit deep-lying LUMO energy levels, which facilitates efficient electron transport. nih.gov

| Polymer | Electron Mobility (cm²/V·s) | Electrical Conductivity (S/cm) | Power Factor (μW/m·K²) |

| P(DPP-CNPz) | 0.85 | 25.3 | 41.4 |

| P(DPP-DCNPz) | 1.85 | 33.9 | 30.4 |

| Data sourced from studies on cyano-functionalized pyrazine polymers. ahnu.edu.cnnih.gov |

Furthermore, fusing pyrazine and pyrrole rings within a larger framework and coordinating them with boron difluoride (BF2) units has led to the creation of novel fluorescent dyes. researchgate.net These dyes exhibit high fluorescence quantum yields and large Stokes shifts, properties that are highly desirable for applications in bioimaging and sensors. researchgate.net

| Fluorophore | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

| BOPYPY Derivative | ~550 | ~675 | Up to 0.88 (in solution) |

| Photophysical data for a pyrazine/pyrrole-fused bis(BF2) fluorescent dye system. researchgate.net |

Self-Assembly Characteristics

The ability of pyrazine-pyrrole systems to self-assemble into ordered nanostructures is critical for their application in functional materials. The planarity of the aromatic rings and the potential for specific intermolecular interactions, such as π-π stacking and hydrogen bonding, drive this process.

Research on related pyrazine-containing molecules has shown that they can act as effective gelators in organic solvents, forming entangled fibrous networks. nih.gov In some cases, these molecules form J-aggregates, where the chromophores are arranged in a specific head-to-tail fashion. This arrangement is confirmed by X-ray diffraction, which revealed close π-π stacking distances of 3.38 Å, indicating significant intermolecular orbital overlap. nih.gov Coordination-driven self-assembly is another powerful route, where pyrazine-based building blocks form well-defined, nanosized metallamacrocycles, such as hexagons and squares, confirmed by NMR and mass spectrometry. rsc.orgresearchgate.net

Conclusion and Future Perspectives in 2 Bromo 5 1h Pyrrol 1 Yl Pyrazine Research

Summary of Current Research Landscape and Remaining Challenges

The current understanding of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine is primarily based on its identity as a chemical intermediate and on research into structurally related compounds. While specific studies focusing exclusively on this molecule are limited, the broader field of pyrazine (B50134) chemistry provides a solid foundation for envisioning its potential.

The primary challenge in the research landscape of this compound is the lack of extensive, direct experimental data. Much of its potential is inferred from studies on analogous structures, such as other substituted pyrazines and pyrrolopyrazines. Key challenges that remain to be addressed include:

Optimization of Synthetic Routes: Developing high-yield, scalable, and cost-effective synthetic methods is crucial for making this compound more accessible for research and potential commercial applications.

Comprehensive Physicochemical Characterization: A detailed investigation into its electronic, optical, and thermal properties is necessary to fully understand its behavior and guide its application in various fields.

Exploration of Biological Activity: Systematic screening for potential pharmacological activities is needed to uncover any therapeutic potential.

Emerging Synthetic Methodologies for Similar Heterocycles

The synthesis of N-aryl heterocyclic compounds like this compound has been significantly advanced by the development of modern cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as a powerful and versatile tool for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction allows for the coupling of amines with aryl halides, providing a direct route to the target compound from 2,5-dibromopyrazine (B1339098) and pyrrole (B145914). wikipedia.orgnih.gov

Recent advancements in this area focus on creating more efficient and robust catalyst systems. These "generations" of catalysts often employ sterically hindered phosphine (B1218219) ligands that enhance the rate and yield of the reaction, even with challenging substrates. wikipedia.org Furthermore, research into performing these reactions under milder, more environmentally friendly conditions, such as in greener solvents or even solvent-free systems, is an active area of investigation. nih.gov One-pot synthetic strategies that combine multiple reaction steps are also being explored to improve efficiency and reduce waste. manchester.ac.uk

For the synthesis of this compound and its derivatives, future research will likely focus on:

Microwave-assisted Synthesis: This technique can significantly reduce reaction times and improve yields for cross-coupling reactions.

Continuous Flow Chemistry: For scalable and reproducible synthesis, continuous flow reactors offer precise control over reaction parameters.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods. manchester.ac.uk

Advanced Characterization Techniques and Computational Synergies

A thorough characterization is paramount to understanding the structure and properties of this compound. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy are fundamental for confirming the molecular structure. doi.orgresearchgate.net

Beyond basic structural confirmation, a suite of advanced techniques can provide deeper insights:

| Characterization Technique | Information Gained |

| X-ray Crystallography | Precise three-dimensional molecular structure, bond lengths, and angles. |

| UV-Vis Spectroscopy | Electronic absorption properties, including the HOMO-LUMO gap. |

| Fluorescence Spectroscopy | Emission properties, quantum yield, and potential for use in sensors. |

| Cyclic Voltammetry | Redox properties and electrochemical stability. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful synergistic approach to experimental studies. rsc.orgresearchgate.net DFT calculations can predict molecular geometries, electronic structures, and spectroscopic properties, providing a theoretical framework to interpret experimental results. rsc.orgresearchgate.net For this compound, computational studies can be employed to:

Model the effects of different substituents on the electronic and optical properties. rsc.org

Predict reaction mechanisms and transition states for synthetic transformations.

Simulate interactions with biological targets or other molecules. researchgate.net

The integration of experimental data with computational modeling will be crucial for accelerating the design and development of new materials and molecules based on this pyrazine scaffold.

Potential Avenues for Advanced Functional Materials and Molecular Devices

The unique electronic properties of the pyrazine ring, combined with the functionality of the pyrrole and the reactivity of the bromine atom, make this compound a promising building block for a variety of advanced materials and molecular devices.

Organic Electronics: Pyrazine-based materials are known for their favorable charge transfer properties, making them suitable for applications in organic electronics. researchgate.net The bromo-substituent on the pyrazine ring can be readily modified through cross-coupling reactions, allowing for the synthesis of a wide range of π-conjugated materials. These materials could find use in:

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters in the emissive layer. researchgate.net

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor components in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.

Molecular Sensors: The pyrrole-pyrazine scaffold can be functionalized to create selective molecular sensors. The nitrogen atoms in the pyrazine and pyrrole rings can act as binding sites for metal ions or other analytes. The bromine atom provides a convenient handle for attaching fluorophores or other signaling units. For instance, bromo-substituted heterocyclic compounds have been investigated as precursors for fluorescent sensors for biomacromolecules like human serum albumin. nih.gov The development of sensors based on this compound could be targeted towards:

Heavy metal ion detection.

Anion sensing.

Biological imaging. acs.org

Medicinal Chemistry: Pyrazine and pyrrole moieties are present in numerous biologically active compounds and approved drugs. tandfonline.com The this compound core represents a novel scaffold that could be explored for its therapeutic potential. The bromine atom can be a key interaction point with biological targets or can be replaced to introduce other functional groups to modulate activity. Future research in this area could involve screening this compound and its derivatives for activities such as:

Anticancer

Antimicrobial

Kinase inhibition

The journey to fully unlock the potential of this compound is just beginning. Through continued efforts in synthetic innovation, comprehensive characterization, and interdisciplinary application-driven research, this versatile molecule holds the promise of contributing to significant advancements in materials science and medicine.

常见问题

Q. What are the recommended synthetic routes for 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrrolopyrazine derivatives often employs one-pot reactions to streamline bromination and heterocyclic coupling. For example, a one-pot Suzuki-Miyaura coupling can introduce the pyrrole moiety to the pyrazine core, followed by bromination using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) . Key optimizations include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (e.g., XPhos) enhance cross-coupling efficiency.

- Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) improves solubility of intermediates.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms bromine integration (e.g., singlet for Br in ¹H NMR).

- Raman Spectroscopy: Probes vibrational modes of the pyrazine ring and pyrrole substituents, with shifts indicating protonation states or π-π interactions .

- Phosphorescence Spectroscopy: Measures lifetime decay (e.g., 3800 Å emission) to study electronic interactions with surfaces or solvents .

- X-ray Crystallography: SHELX software refines crystal structures, resolving ambiguities in bond lengths and angles .

Advanced Research Questions

Q. How can computational methods predict the excited-state properties of this compound, and what are the limitations?

Methodological Answer: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) model excited states:

-

Parameterization: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate absorption/emission energies.

-

Challenges:

- Protonation effects (pKa ~0.65 for pyrazine) can shift emission spectra but are poorly modeled in vacuum simulations .

- Experimental phosphorescence energies (e.g., 3.2–3.3 eV in benzene matrices) validate computational results but require solvent corrections .

-

Table: Comparison of Calculated vs. Experimental Phosphorescence Energies

Method Phosphorescence Energy (eV) Deviation from Experiment TD-DFT (Gas Phase) 3.9 +0.6 TD-DFT (Solvent) 3.4 +0.1 Experiment (Benzene) 3.3 —

Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound?

Methodological Answer: Discrepancies in bond lengths or space groups arise from:

- Dynamic Disorders: Use low-temperature (e.g., 100 K) X-ray diffraction to reduce thermal motion artifacts.

- Twinned Crystals: SHELXL refinement with HKLF5 format handles twin laws and improves R-factors .

- Validation Tools: Cross-check with Hirshfeld surface analysis or electron density maps (e.g., Critic2 software) to confirm hydrogen bonding patterns .

Q. How does the compound’s electronic structure influence its performance in conductive coordination polymers?

Methodological Answer: The bromine atom and pyrrole moiety enable redox activity in coordination networks:

- Redox-Active Ligands: Pyrazine bridges facilitate electron transfer between metal centers (e.g., Cr(II)/Cr(III)), enhancing conductivity (up to 10³ S/cm) .

- Magnetic Coupling: Antiferromagnetic interactions (e.g., in CoF₂(H₂O)₂(pyrazine)) arise from π-backbonding between metal ions and pyrazine’s nitrogen lone pairs .

- Design Considerations:

Q. What experimental approaches are used to study energy transfer mechanisms between this compound and metal surfaces?

Methodological Answer: Ultrafast spectroscopy and surface-enhanced Raman scattering (SERS) are key:

- Phosphorescence Lifetime Measurements: Time-correlated single-photon counting (TCSPC) quantifies energy transfer rates to metals (e.g., Ag(111)) at varying distances (3–10 Å) .

- SERS on Electrodes: Adsorb pyrazine derivatives on Au or Ag electrodes to study orientation-dependent plasmonic coupling .

- Theoretical Models: Chance-Prock-Silbey (CPS) theory predicts distance-dependent decay rates, validated against experimental lifetimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。